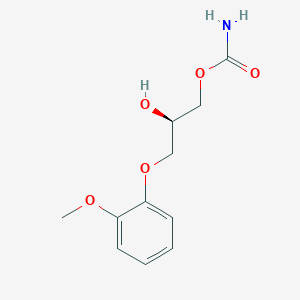![molecular formula C17H19NO B13577553 3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
3-[4-(Benzyloxy)phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyloxyphenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxyphenyl derivative.
Formation of the Pyrrolidine Ring: The benzyloxyphenyl derivative undergoes a cyclization reaction to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Using techniques such as crystallization or chromatography to isolate the desired enantiomer.
化学反应分析
Types of Reactions: (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
®-3-(4-(Benzyloxy)phenyl)pyrrolidine: The enantiomer of the (S)-compound, differing in the spatial arrangement of atoms.
3-(4-(Benzyloxy)phenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Benzyloxy)phenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness: (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
3-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)13-19-17-8-6-15(7-9-17)16-10-11-18-12-16/h1-9,16,18H,10-13H2 |
InChI 键 |
RKTOXDUTDONIFA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


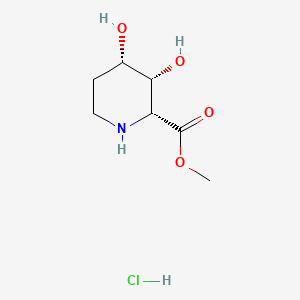
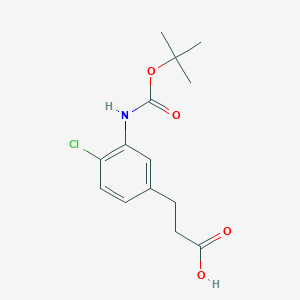
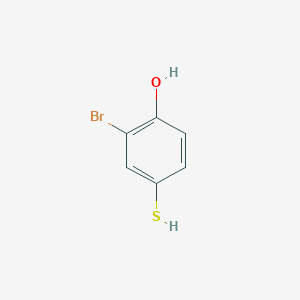
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
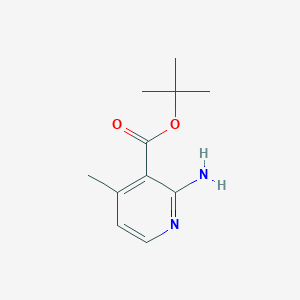
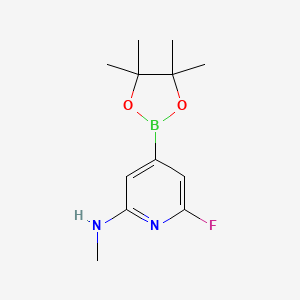
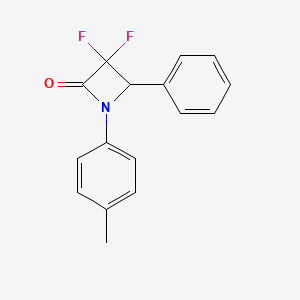
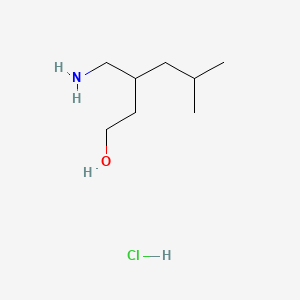
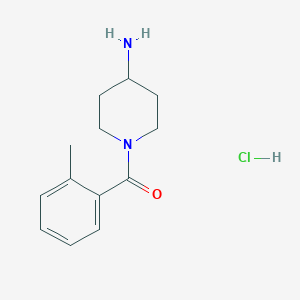
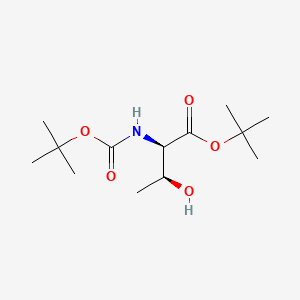
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
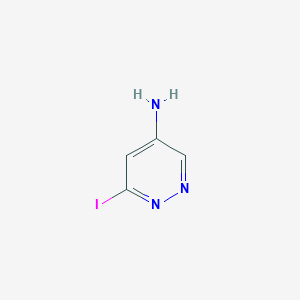
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
